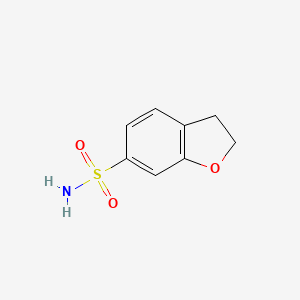

6-Benzofuransulfonamide, 2,3-dihydro-

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Sulfonamide Scaffold in Contemporary Chemical Research

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov These structures are frequently found in bioactive natural products and have been utilized as a versatile platform for designing compound libraries for drug discovery. nih.govnih.gov Their chemical stability and the potential for stereospecific functionalization make them attractive starting points for developing new therapeutic agents. nih.gov

The sulfonamide group (-SO2NH2) is a cornerstone of medicinal chemistry, first introduced with the advent of sulfa drugs, the first broadly effective antimicrobials. researchgate.netresearchgate.net Beyond their antibacterial properties, sulfonamide derivatives have been developed for a vast array of therapeutic applications, including as diuretics, antidiabetic agents, antivirals, and anticancer agents. researchgate.netresearchgate.net A key mechanism for many sulfonamide-based drugs is the inhibition of specific enzymes, such as carbonic anhydrases, which are implicated in diseases like glaucoma and cancer. researchgate.netresearchgate.netnih.gov

The combination of these two moieties into a single 2,3-dihydrobenzofuran sulfonamide scaffold is a deliberate strategy to create novel molecules that may exhibit synergistic or unique biological profiles. Research into benzofuran-based sulfonamides has shown promise, particularly in the development of selective inhibitors for tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are important targets in cancer therapy. researchgate.net The rigid 2,3-dihydrobenzofuran core serves as a well-defined anchor to position the sulfonamide group for optimal interaction with enzyme active sites, while also allowing for modifications to fine-tune properties like selectivity and potency.

Historical Overview of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Biological Sciences

The history of benzofuran chemistry dates back to the 19th century, but its significance in medicinal chemistry has grown substantially over the past several decades. Benzofuran and its derivatives are ubiquitous in nature, particularly in higher plants, and many of these natural products exhibit potent biological activities. nih.gov This has inspired chemists to synthesize a vast number of benzofuran analogues to explore their therapeutic potential.

Historically, benzofuran derivatives have been investigated for a wide spectrum of pharmacological effects. Their utility has been demonstrated in developing drugs with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The versatility of the benzofuran nucleus allows for chemical modifications that can modulate its biological activity, making it a frequent target in drug design and development programs. The broad applicability of this scaffold underscores its enduring importance in the search for new treatments for a variety of human diseases.

Current Research Landscape and Unaddressed Questions Regarding 6-Benzofuransulfonamide, 2,3-dihydro-

The current research landscape for benzofuran sulfonamides is active, with studies focusing on their synthesis and evaluation as enzyme inhibitors, particularly for carbonic anhydrases involved in cancer. researchgate.net Synthetic strategies often involve the condensation of acetylbenzofurans with hydrazinylbenzenesulfonamide or related building blocks. researchgate.net These efforts have yielded compounds with nanomolar inhibitory constants and high selectivity for tumor-associated enzymes over other isoforms. researchgate.net

However, specific research focusing exclusively on the 6-Benzofuransulfonamide, 2,3-dihydro- isomer is notably scarce in publicly available literature. While its close analogue, 2,3-dihydro-1-benzofuran-5-sulfonamide, is documented and commercially available, the properties of the 6-sulfonamide derivative are not well-characterized. matrix-fine-chemicals.com

This lack of specific data highlights several unaddressed questions that represent avenues for future research:

Synthesis: What are the most efficient and scalable synthetic routes to produce 6-Benzofuransulfonamide, 2,3-dihydro- with high purity and yield?

Biological Activity Profile: What is the full spectrum of biological activity for this specific compound? Does it exhibit the carbonic anhydrase inhibitory activity seen in other benzofuran sulfonamides? Could it possess other, as-yet-undiscovered pharmacological properties?

Structure-Activity Relationship (SAR): How does the placement of the sulfonamide group at the 6-position, compared to other positions on the benzofuran ring, influence its biological activity and selectivity?

Mechanism of Action: If biological activity is identified, what are the precise molecular mechanisms and cellular targets through which 6-Benzofuransulfonamide, 2,3-dihydro- exerts its effects?

Addressing these questions through targeted synthesis, biological screening, and mechanistic studies will be crucial to understanding the potential of this specific molecule and the broader class of 2,3-dihydrobenzofuran sulfonamides as therapeutic agents.

Data Tables

Table 1: Biological Activities of Related Scaffolds

| Scaffold/Compound Class | Reported Biological Activities |

| Benzofuran Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Enzyme Inhibition |

| Sulfonamides | Antibacterial, Anticancer, Antiviral, Antidiabetic, Diuretic, Carbonic Anhydrase Inhibition researchgate.netresearchgate.net |

| Benzofuran-based Sulfonamides | Selective Carbonic Anhydrase IX and XII Inhibition researchgate.net |

| 2,3-Dihydrobenzofuran Derivatives | mPGES-1 Inhibition (Anti-inflammatory, Anticancer) nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-6-sulfonamide |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,9,10,11) |

InChI Key |

VNLFOJJCHYMUCL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Benzofuransulfonamide, 2,3 Dihydro

Established Synthetic Routes to the 2,3-Dihydrobenzofuran (B1216630) Core Structure

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. mdpi.comnih.gov Its synthesis has been the focus of considerable research, leading to the development of several robust and versatile methodologies. These approaches can be broadly categorized into cyclization reactions, palladium-catalyzed cross-coupling reactions, other metal-catalyzed intramolecular C-O bond formations, and microwave-assisted protocols.

Cyclization Reactions in 2,3-Dihydrobenzofuran Synthesis

Cyclization reactions represent a fundamental approach to constructing the 2,3-dihydrobenzofuran ring system. These methods often involve the formation of a key carbon-oxygen or carbon-carbon bond to close the heterocyclic ring.

One common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides and a promoter system like I2/SnCl2 can afford 2,3-dihydrobenzofuran derivatives. mdpi.com This method is notable for its mild reaction conditions. mdpi.com Another approach involves the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles, which, after treatment with lithium diisopropylamide (LDA), form 2,3-dihydrobenzofuran-3-ols that can be rearranged to the corresponding 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Furthermore, cascade radical cyclization/intermolecular coupling of 2-azaallyls has been reported for the synthesis of polycyclic benzofurans. nih.gov In this method, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Benzofuran (B130515) Ring Construction

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans and their dihydro derivatives, offering high efficiency and functional group tolerance. nih.gov These methods often involve the formation of carbon-carbon or carbon-oxygen bonds through various cross-coupling reactions.

A notable example is the palladium-catalyzed alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates, which generates a wide range of functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities. nih.gov This strategy relies on reaction conditions that favor an anti-oxypalladation of the alkene. nih.gov Another approach involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can lead to either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity. nih.govsemanticscholar.org

The Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds, has also been applied to the synthesis of benzofuran derivatives. mdpi.comdntb.gov.ua For instance, novel benzofuran derivatives containing a biaryl moiety have been synthesized via Suzuki cross-coupling reactions in the presence of a Pd(II) complex catalyst. mdpi.com Additionally, the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium/TY-Phos system, provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.orgthieme-connect.com

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Reference(s) |

| Alkene Carboalkoxylation | 2-Allylphenols, Aryl Triflates | Good yields and diastereoselectivities. | nih.gov |

| Oxidative Annulation | Phenols, Alkenylcarboxylic Acids | Excellent regioselectivity. | nih.govsemanticscholar.org |

| Suzuki Cross-Coupling | Aryl Halides, Organoboronic Acids | Versatile C-C bond formation. | mdpi.comdntb.gov.ua |

| Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Excellent regio- and enantiocontrol. | organic-chemistry.orgthieme-connect.com |

Metal-Catalyzed Intramolecular C−O Bond Formation in Benzofuran Synthesis

Besides palladium, other transition metals such as copper and iron have been effectively utilized to catalyze the intramolecular C−O bond formation, a key step in the synthesis of the benzofuran ring. acs.orgnih.gov These methods often offer the advantage of using less expensive and more earth-abundant metal catalysts. nih.gov

One-pot processes using nonprecious transition metal catalysts have been developed for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones. acs.orgnih.gov This involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. acs.orgnih.gov The C7a–O bond forming approach has also been reported via metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.org While iron(III) can catalyze the C-O bond-forming step, copper catalysts have been found to be more effective in some cases. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Iron(III) and Copper | Intramolecular O-arylation | 1-Aryl- or 1-Alkylketones | Use of nonprecious, earth-abundant metals. | acs.orgnih.govnih.gov |

| Copper | Ullmann-type C-O bond formation | 2-(Benzo[b]furan-2-yl)benzenethiol derivatives | Efficient for constructing highly fused systems. | researchgate.net |

Microwave-Assisted Synthetic Protocols for Benzofuran Scaffold Assembly

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netsapub.org This technology has been successfully applied to the synthesis of benzofuran and 2,3-dihydrobenzofuran derivatives. nih.govnih.gov

Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of 3-amino-2,3-dihydrobenzofurans has been achieved through a multi-step route where several steps, including an acid-catalyzed aldol (B89426) condensation and the final intramolecular nucleophilic aromatic substitution, are performed under microwave irradiation. nih.gov Similarly, the synthesis of 2-arylbenzo[b]furans from propargylic alcohols and o-iodophenols can be efficiently achieved using a microwave-promoted Sonogashira coupling/cyclization reaction. ias.ac.in The use of microwave assistance has also been reported in the synthesis of benzofuran derivatives exhibiting good antibacterial activity. nih.gov

Functionalization Strategies for the Sulfonamide Moiety in 6-Benzofuransulfonamide, 2,3-dihydro-

Once the 2,3-dihydrobenzofuran core is synthesized, the next critical step is the introduction of the sulfonamide group at the 6-position. This is typically achieved through electrophilic aromatic substitution followed by reaction with an amine.

Introduction of the Sulfonamide Group via Sulfonyl Chlorides and Bases

The most classic and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.ukresearchgate.netwikipedia.orgijarsct.co.in The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) generated during the reaction. wikipedia.orgijarsct.co.in

The synthesis of the required sulfonyl chloride precursor is a key step. For an aromatic compound like 2,3-dihydrobenzofuran, the sulfonyl chloride group can be introduced onto the aromatic ring via chlorosulfonation using chlorosulfonic acid. The directing effects of the substituents on the 2,3-dihydrobenzofuran ring will influence the position of sulfonation. The subsequent reaction of the resulting 2,3-dihydrobenzofuran-6-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine would yield the desired 6-benzofuransulfonamide, 2,3-dihydro-.

While this method is effective, the preparation of sulfonyl chlorides can sometimes require harsh and toxic reagents. researchgate.net Nevertheless, it remains a cornerstone of sulfonamide synthesis due to its versatility and the ready availability of a wide range of amines. sigmaaldrich.com

| Reactants | Reagents | Product | Key Features | Reference(s) |

| Sulfonyl Chloride, Amine | Base (e.g., Pyridine, Triethylamine) | Sulfonamide | Classic and versatile method. | ucl.ac.ukresearchgate.netwikipedia.orgijarsct.co.in |

Derivatization at the Nitrogen Atom of the Sulfonamide Moiety for Analog Generation

The nitrogen atom of the sulfonamide group in 2,3-dihydro-6-benzofuransulfonamide serves as a key handle for chemical modification to generate diverse analogs. This derivatization is typically achieved through N-alkylation or N-acylation reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.

A common strategy for N-alkylation involves the reaction of the parent sulfonamide with various alkyl or aryl halides. For instance, in methodologies applied to structurally related benzodioxane sulfonamides, the sulfonamide is treated with different electrophiles, such as 2-bromo-N-(substituted-phenyl)acetamides, in the presence of a base like lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). scielo.brresearchgate.net This approach facilitates the attachment of diverse acetamide (B32628) moieties to the sulfonamide nitrogen. The general reaction involves the deprotonation of the sulfonamide NH group by the base, creating a nucleophilic nitrogen anion that subsequently attacks the electrophilic carbon of the halide, resulting in the formation of a new N-C bond. scielo.brresearchgate.net

Another established method for modifying the sulfonamide nitrogen is reaction with chloroacetyl chloride, which yields a reactive 2-chloro-N-sulfonylacetamide intermediate. nih.gov This intermediate can then be reacted with various nucleophiles, such as substituted coumarins, in the presence of potassium carbonate and potassium iodide to further extend the molecular structure. nih.gov These derivatization techniques are crucial for creating libraries of compounds for screening purposes.

Table 1: Examples of N-Derivatization of Structurally Related Sulfonamides

| Parent Sulfonamide | Reagent | Base / Solvent | Product | Ref |

| N-(2,3-dihydrobenzo nih.govcnr.it-dioxin-6-yl)-4-methylbenzenesulfonamide | 2-bromo-N-(phenyl)acetamide | LiH / DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | scielo.br |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | 2-bromo-N-(4-chlorophenyl)acetamide | LiH / DMF | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(4-chlorophenyl)acetamide | researchgate.net |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Various alkyl/aryl halides | LiH / DMF | N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides | researchgate.net |

| Sulfanilamide | Chloroacetyl chloride | DMF | N-(4-(2-chloroacetamido)phenyl)sulfonamide | nih.gov |

Stereoselective Synthesis of Chiral 6-Benzofuransulfonamide, 2,3-dihydro- Analogues

The 2,3-dihydrobenzofuran scaffold contains two prochiral sp³-hybridized carbon atoms, C2 and C3, making the stereoselective synthesis of chiral analogues a critical objective for developing enantiomerically pure compounds. cnr.it While specific methods for 6-benzofuransulfonamide derivatives are not extensively detailed, several powerful enantioselective strategies have been developed for the core 2,3-dihydrobenzofuran ring system that are applicable. nih.govresearchgate.net

One prominent approach involves transition-metal catalysis. For example, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, using a TY-Phos ligand, yields chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Another method utilizes a copper/BOX complex to catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates, producing enantiomerically enriched 2,3-dihydrobenzofurans that possess quaternary carbon stereocenters with high enantioselectivity (88–97% ee). nih.gov

Furthermore, intramolecular C–H insertion reactions of donor/donor carbenes have been developed to create 2,2,3-trisubstituted benzodihydrofurans with high diastereoselectivity and enantioselectivity. escholarship.org Organocatalysis also presents a viable route; for instance, an L-t-leucine derived squaramide can catalyze the reaction between 1,3-dicarbonyl compounds and α-hydrazinated nitroalkenes to afford enantio-enriched 2-hydrazinodihydrofurans as single diastereomers. nih.gov These advanced stereoselective methods provide a robust toolkit for accessing chiral analogues of 2,3-dihydro-6-benzofuransulfonamide.

Table 2: Overview of Stereoselective Synthesis Methods for the 2,3-Dihydrobenzofuran Core

| Method | Catalyst / Reagent | Key Features | Enantioselectivity | Ref |

| Heck/Tsuji-Trost Reaction | Pd / TY-Phos | Excellent regio- and enantiocontrol, high functional group tolerance. | High | organic-chemistry.org |

| Asymmetric C-H Functionalization | Copper / BOX Complex | Forms quaternary stereocenters. | 88–97% ee | nih.gov |

| Intramolecular C-H Insertion | Rhodium Catalysts | Diastereoselective and enantioselective formation of trisubstituted products. | High | escholarship.org |

| Iodine Atom Transfer Cycloisomerization | Palladium Catalysts | Uses olefin-tethered aryl iodides under mild conditions. | High | organic-chemistry.org |

| Organocatalytic Cascade Reaction | Squaramide | Forms enantio-enriched 2-hydrazinodihydrofurans. | Good | nih.gov |

Advanced Synthetic Approaches and Process Optimization for 6-Benzofuransulfonamide, 2,3-dihydro-

Process optimization focuses on improving synthetic efficiency through strategies like one-pot procedures and expedited reaction conditions. These advancements aim to reduce step counts, minimize waste, and accelerate the discovery and production of target molecules.

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. A notable one-pot procedure for the synthesis of 3-substituted 2,3-dihydrobenzofurans involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. organic-chemistry.org This initial step generates a reactive o-quinone methide intermediate in situ. This intermediate then undergoes a sequential Michael addition with various nucleophiles (carbon, nitrogen, oxygen, or sulfur-based) followed by an intramolecular 5-exo-tet cyclization that displaces the bromide anion to furnish the final 2,3-dihydrobenzofuran product. organic-chemistry.org This metal-free approach streamlines the synthesis of diversely substituted analogs from readily available precursors. researchgate.net

Expediting the synthesis of the 2,3-dihydrobenzofuran core can be achieved through various modern techniques that shorten reaction times and improve accessibility. Microwave-assisted synthesis is one such method, which has been used for the synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors, significantly accelerating the reaction rate. nih.gov

Another rapid approach is the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives with aryl triflates. nih.gov This cross-coupling strategy provides a quick and efficient means of generating a wide range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov

More recently, visible light-mediated methods have emerged as a sustainable and expedited approach. The oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be promoted by a simple I₂/SnCl₂ system under blue LED irradiation. mdpi.com This method proceeds under mild conditions and demonstrates broad functional group tolerance, offering a green and efficient alternative to traditional synthetic protocols. mdpi.com

Structure Activity Relationship Sar Studies of 6 Benzofuransulfonamide, 2,3 Dihydro and Its Analogues

General Principles of SAR in Benzofuran (B130515) Sulfonamide Research

The benzofuran scaffold is a significant heterocyclic structure found in numerous biologically active compounds, both natural and synthetic. nih.govacs.orgnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities. nih.govtaylorandfrancis.com The sulfonamide group, on the other hand, is a key functional group in a variety of therapeutic agents. openaccesspub.org The combination of these two moieties in benzofuran sulfonamides creates a versatile pharmacophore with potential for diverse biological targets.

Impact of Substituent Modifications on Molecular Recognition and Activity Profiles

Substitutions on the Benzene (B151609) Ring of the 2,3-Dihydrobenzofuran (B1216630) Core

Modifications to the benzene ring of the 2,3-dihydrobenzofuran scaffold have a profound impact on the biological activity of its sulfonamide derivatives. The introduction of substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target molecules.

For instance, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase the anticancer activities of certain derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov In a series of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, the addition of a bromine atom was found to contribute significantly to the binding energy at 5-HT2 receptors. nih.gov

Furthermore, the introduction of alkoxy or aryloxy groups at specific positions can occupy additional binding pockets in the target protein, leading to enhanced potency. nih.gov For example, a 2-(4-fluorobenzyloxy) substitution on a naphthalene (B1677914) scaffold, a related aromatic system, resulted in the most potent inhibition of the Keap1-Nrf2 protein-protein interaction. nih.gov The nature of the substituent also plays a role; hydrophobic and steric effects of longer alkyl chains on the phenyl ring can be important for enhanced selectivity for certain enzymes. nih.gov

The following table summarizes the impact of various substitutions on the benzene ring of benzofuran derivatives and their observed effects on activity.

| Compound Class | Substitution | Position | Observed Effect on Activity | Reference |

| Benzofuran Derivatives | Bromine atom | 3-position (on a methyl group) | Remarkable cytotoxic activity against K562 and HL60 leukemia cells | nih.gov |

| 2,3-Dihydrobenzofuran Analogues | Bromine atom | 7-position | Comparable activity to its more flexible counterpart, DOB | nih.gov |

| Naphthalene Derivatives (related scaffold) | 2-(4-Fluorobenzyloxy) | 2-position | Potent Keap1-Nrf2 PPI inhibition | nih.gov |

| Amide- and Sulfonamide-based Aromatic Ethanolamines | Longer alkyl chains (n-Pr, n-Bu, t-Bu) | Phenyl ring | Enhanced selectivity towards acid ceramidase over neutral ceramidase | nih.gov |

Modifications of the Sulfonamide Group and its Linker

The sulfonamide moiety and the linker connecting it to the 2,3-dihydrobenzofuran core are critical for molecular recognition and activity. The sulfonamide group often acts as a zinc-binding group in metalloenzymes or forms crucial hydrogen bonds with the target protein. researchgate.net

In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, replacing an ethoxy linker with an ethanesulfonamide (B75362) linker led to a significant improvement in enzyme inhibitory activity. nih.gov It was proposed that the sulfonamide group provides a sharp angle, mimicking the phosphate (B84403) group of the natural substrate NAD+, and places an adjacent piperazine (B1678402) moiety deeper into the binding pocket. nih.gov This modification resulted in three additional hydrogen bonds between the sulfonamide group and the side chains of specific amino acids in the PARP-1 active site. nih.gov

The nature of the substituent on the sulfonamide nitrogen (R in -SO2NHR) is also a key determinant of activity. For antibacterial sulfonamides, this substituent can be a hydrogen or a heterocyclic group. openaccesspub.org The acidity of the sulfonamide NH, indicated by its pKa value, is an important factor for activity in some classes of antagonists. nih.gov Computational docking studies have shown that the geometry of the sulfonamide linker is beneficial for binding to the active site of certain enzymes. researchgate.net

The table below illustrates the effects of modifying the sulfonamide group and its linker on the activity of benzofuran-related compounds.

| Scaffold | Linker/Sulfonamide Modification | Resulting Compound | IC50/Ki | Key Finding | Reference |

| DHBF-3-one | Ethoxy linker | Compound 66 | 0.718 µM | Potent inhibitor | nih.gov |

| DHBF-3-one | Ethanesulfonamide linker | Compound 72 | 0.079 µM | Sulfonamide linker significantly improved potency | nih.gov |

| DHBF-3-one | Propanesulfonamide linker | Compound 73 | 0.113 µM | Longer sulfonamide linker slightly less potent than ethanesulfonamide | nih.gov |

Stereochemical Influences on the Activity of 2,3-Dihydrobenzofuran Sulfonamides

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds, including 2,3-dihydrobenzofuran sulfonamides. researchgate.netmdpi.com Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. researchgate.net

In a study of dihydrobenzofuran-type lignanamides, enantiomers were separated and evaluated for their biological activities. The results showed that different enantiomers possessed varying levels of neuroprotective and acetylcholinesterase (AChE) inhibitory activities. rsc.org For example, compound 3b showed significant neuroprotective activity, while its enantiomer was not mentioned as being equally active. Similarly, compound 2a exhibited better AChE inhibitory activity than its counterpart. rsc.org

For a series of isoleucine sulfonamide inhibitors of botulinum neurotoxin, the stereochemistry of the amino acid was investigated. It was found that the D-isomer of isoleucine incorporated into the scaffold increased inhibition compared to the L-isomer. researchgate.net This highlights that the specific spatial orientation of substituents is crucial for optimal interaction with the target's active site. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction and binding. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in 6-Benzofuransulfonamide, 2,3-dihydro- Analogues

Scaffold hopping is a drug design strategy that aims to identify new molecular cores (scaffolds) that can serve as replacements for an existing one while maintaining or improving biological activity. nih.govbhsai.org Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. cambridgemedchemconsulting.comsilae.it

In the context of benzofuran-containing molecules, scaffold hopping has been employed to discover alternative structures with improved properties. For example, in a search for allosteric inhibitors of thrombin, a pharmacophore query was designed based on a monosulfated benzofuran scaffold. This led to the identification of three new scaffolds that were significantly different from the original benzofuran structure but still exhibited the desired allosteric inhibition mechanism. nih.gov This demonstrates that the core benzofuran ring can be replaced by other aromatic systems without losing the essential binding interactions.

Bioisosteric replacement is also a valuable tool. For instance, replacing a phenyl ring with a pyridyl substituent is a common strategy to increase robustness towards metabolic oxidation. rsc.org In the realm of sulfonamides, they can be considered bioisosteres of carboxylic acids. drughunter.com This replacement can lead to increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. drughunter.com The sulfonamide group itself has bioisosteres; for example, a sulfinamide or other groups can be considered, though they may have different electronic and geometric properties. vu.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,3-Dihydrobenzofuran Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug development efforts. nih.gov

For a series of synthetic 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity, various QSAR models were developed. It was found that 3D-QSAR models, which are based on the 3D molecular structures and their interaction fields, were superior to those based on 2D molecular descriptors. nih.gov The analysis of the best-performing 3D-QSAR model revealed the most important structural features required for antileishmanial activity, providing a tool for decision-making in the design of new leishmanicidal dihydrobenzofurans. nih.gov

Similarly, a 3D-QSAR study was conducted on a series of novel dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors. nih.gov The generated pharmacophore model identified that one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features were crucial for binding to the active site of the target protein. nih.gov Such models provide valuable insights into the key interactions between the ligands and their target, facilitating the rational design of more potent and selective inhibitors. nih.gov QSAR studies on sulfonamide derivatives have also highlighted the importance of various descriptors, such as the number of negatively charged atoms from sulfur atoms and the presence of specific atoms at certain distances from donor or acceptor atoms, in determining their binding affinity. tiu.edu.iq

Mechanistic Investigations and Molecular Target Identification for 6 Benzofuransulfonamide, 2,3 Dihydro

Computational Approaches to Understanding Molecular Interactions

Computational methods are crucial in modern drug discovery for predicting how a compound like 6-Benzofuransulfonamide, 2,3-dihydro- might interact with biological targets. These in silico techniques offer insights into binding affinities and the stability of ligand-receptor complexes, guiding further experimental work.

Molecular Docking Simulations for Compound-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of 2,3-dihydrobenzofuran (B1216630), the core structure of the compound of interest, docking studies have been employed to predict antimicrobial activity by calculating binding energy, hydrogen bond interactions, and hydrophobic interactions with target proteins. researchgate.net In one such study, various 2,3-dihydrobenzofuran-2-carboxylate derivatives were docked against microbial protein targets, revealing binding energies that suggest a potential for biological activity. researchgate.net The results indicated that substituents at specific positions play a crucial role in these interactions. researchgate.net

Similarly, docking studies on various sulfonamide derivatives, the other key functional group, have been used to predict their inhibitory potential against different enzymes. For instance, simulations of sulfonamide derivatives within the active site of penicillin-binding protein 2X (a target for antibacterial agents) yielded favorable Glide scores and energies, suggesting strong binding interactions. rjb.ro These studies exemplify how molecular docking can be applied to predict the binding of 6-Benzofuransulfonamide, 2,3-dihydro- to various protein targets.

| Derivative Class | Target Protein | Finding | Reference |

| 2,3-Dihydrobenzofuran-2-carboxylates | Microbial Proteins | Binding energies ranged from -6.0 to -7.5 kcal/mol, indicating favorable interactions. | researchgate.net |

| Sulfonamide Derivatives (e.g., 4M3NPBS) | Penicillin-Binding Protein 2X | Glide score of –7.47 and Glide energy of –46.238 kcal/mol suggest potent binding. | rjb.ro |

| Fluorinated Heterocyclic Sulfonamides | Dihydrofolate Reductase (DHFR) | Binding energies up to -10.1 kcal/mol were calculated, indicating strong potential as inhibitors. | researchgate.net |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are used to study the stability and dynamic behavior of the ligand-receptor complex over time. This method provides a more realistic view of the molecular interactions in a simulated physiological environment. For instance, MD simulations have been performed on 2,3-dihydrobenzofuran derivatives complexed with the enzyme PDE1B. nih.gov These simulations were conducted to assess the stability of the predicted binding poses and to understand the dynamic nature of the interactions within the enzyme's active site. nih.gov Such studies are critical for confirming the stability of initial docking predictions and ensuring that the predicted interactions are maintained over time. nih.govresearchgate.net

In silico Library Screening for Novel Ligands and Interaction Sites

In silico library screening involves computationally screening large databases of chemical compounds against a specific biological target to identify potential hits. This approach has been successfully used with compound classes related to 6-Benzofuransulfonamide, 2,3-dihydro-. In one study, a high-throughput screen of nearly one million compounds led to the identification of a series of benzofuran (B130515) derivatives as specific inhibitors of ERAP1, an aminopeptidase (B13392206) involved in the immune response. nih.gov Another approach, pharmacophore-based screening, was used to identify lead inhibitors for the PDE1B enzyme, which were subsequently modified to create novel 2,3-dihydrobenzofuran derivatives with high affinity for the target. nih.gov These examples demonstrate the power of in silico screening to identify novel inhibitors with a benzofuran or dihydrobenzofuran scaffold for various therapeutic targets.

Enzyme Inhibition Studies of 6-Benzofuransulfonamide, 2,3-dihydro- and Derivatives

Biochemical assays are essential for validating the predictions made by computational models. Enzyme inhibition studies on derivatives containing the benzofuran or sulfonamide moiety have identified several key protein targets.

Inhibition of Succinate Dehydrogenase (SDH) by Benzofuran-Sulfonamide Derivatives

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain. While direct studies of benzofuran-sulfonamide derivatives on SDH are not widely reported, research on other heterocyclic compounds as SDH inhibitors provides a basis for potential activity. For example, a series of novel difluoropyrazole derivatives were synthesized and found to be potent inhibitors of SDH. nih.gov Molecular docking suggested these compounds occupy the active site similarly to known inhibitors. nih.gov The most potent compounds in this class exhibited IC₅₀ values in the low micromolar range, demonstrating effective inhibition of the enzyme. nih.gov This highlights SDH as a potential, though unconfirmed, target for compounds with related structural motifs.

| Compound Class | Compound Example | Target Enzyme | IC₅₀ | Reference |

| Difluoropyrazole Derivatives | Compound A12 | Succinate Dehydrogenase | 3.58 µM | nih.gov |

| Difluoropyrazole Derivatives | Compound A16 | Succinate Dehydrogenase | 2.22 µM | nih.gov |

Inhibition of Dihydrofolate Reductase (DHFR) by Related Sulfonamide Structures

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. nih.gov The sulfonamide moiety is a classic pharmacophore known to interfere with folate synthesis. nih.gov Numerous studies have demonstrated that sulfonamide derivatives can be potent inhibitors of DHFR. In one study, a series of N-sulfonamide 2-pyridone derivatives were designed as dual inhibitors of both dihydropteroate (B1496061) synthase (DHPS) and DHFR. nih.gov Docking studies confirmed that the lead compound occupied the pterin (B48896) binding pocket of DHFR, and enzyme assays revealed potent inhibition. nih.gov Another study focusing on thiazole (B1198619) derivatives incorporating a sulfonamide group also identified compounds with significant DHFR inhibitory activity. researchgate.net These findings strongly suggest that the sulfonamide group in 6-Benzofuransulfonamide, 2,3-dihydro- could enable it to act as a DHFR inhibitor.

| Compound Class | Compound Example | Target Enzyme | IC₅₀ | Reference |

| N-Sulfonamide 2-Pyridone | Compound 11a | Dihydrofolate Reductase (DHFR) | 0.20 µg/mL | nih.gov |

| Thiazole-Sulfonamides | Compound 6b | Dihydrofolate Reductase (DHFR) | 0.043 µM | researchgate.net |

| Thiazole-Sulfonamides | Compound 10a | Dihydrofolate Reductase (DHFR) | 0.069 µM | researchgate.net |

| Benzodiazepines | Compound 4 | Dihydrofolate Reductase (DHFR) | 4 nM | nih.gov |

General Mechanisms of Enzyme Inhibition by Sulfonamide Groups

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its ability to inhibit enzymes is central to its pharmacological effects and can occur through several distinct mechanisms. openaccesspub.org A primary mode of action is competitive inhibition, famously demonstrated by antibacterial sulfa drugs. These molecules are structural analogues of para-aminobenzoic acid (PABA) and compete with it for the active site of the enzyme dihydropteroate synthetase in bacteria. juniperpublishers.comnih.gov This reversible inhibition blocks the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis. juniperpublishers.comyoutube.com

Another significant mechanism involves the interaction of the sulfonamide group with metal ions in the active sites of metalloenzymes. nih.gov For enzymes like carbonic anhydrases and alkaline phosphatases, the sulfonamide group coordinates with the zinc (II) ion present in the catalytic center. nih.govnih.gov This interaction typically involves the deprotonated sulfonamide nitrogen, which acts as a zinc-binding group, effectively blocking the enzyme's catalytic activity. nih.govnih.gov The binding is further stabilized by interactions between the aromatic or heterocyclic portions of the inhibitor molecule and both hydrophobic and hydrophilic amino acid residues within the enzyme's active site cavity. mdpi.com The specific orientation and interactions of these "tail" portions of the molecule often determine the inhibitor's potency and selectivity for different enzyme isoforms. mdpi.com

Table 1: Summary of Sulfonamide Enzyme Inhibition Mechanisms

Cellular Pathway Modulation by 6-Benzofuransulfonamide, 2,3-dihydro-

Understanding the interaction of a compound with cellular pathways is critical to elucidating its biological effects. This involves investigating its influence on key regulatory networks, such as transcription factors and signaling cascades, which govern cellular responses like inflammation, proliferation, and apoptosis.

Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1) in Cellular Models

Transcription factors are proteins that regulate the rate of gene transcription, and their dysregulation is implicated in numerous diseases. nih.gov Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors involved in inflammatory and immune responses. plos.orgnih.gov While specific studies detailing the effects of 6-Benzofuransulfonamide, 2,3-dihydro- on these transcription factors are not extensively reported in publicly available literature, the standard methodologies to assess such activity are well-established.

Investigations would typically involve treating relevant cell lines (e.g., macrophages for inflammation studies) with the compound and then measuring the activity of NF-κB and AP-1. Common techniques include luciferase reporter assays, where cells are transfected with a plasmid containing a reporter gene (luciferase) under the control of NF-κB or AP-1 response elements. A change in light emission upon compound treatment indicates modulation of the transcription factor's activity. Another method is immunofluorescence microscopy, which can visualize the translocation of NF-κB from the cytoplasm to the nucleus—a key step in its activation. plos.orgnih.gov

Table 2: Illustrative Example of Data from an NF-κB Luciferase Reporter Assay Note: The following data is hypothetical and serves to illustrate the typical results obtained from such an experiment. It does not represent actual experimental findings for 6-Benzofuransulfonamide, 2,3-dihydro-.

Investigation of Signaling Cascade Interventions in Cell Lines

Cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are critical for transducing extracellular signals into cellular responses. nih.gov The MAPK family includes key kinases like extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are involved in regulating cell growth, differentiation, and stress responses. nih.gov Investigating the effect of a compound like 6-Benzofuransulfonamide, 2,3-dihydro- on these cascades can reveal its mechanism of action.

The primary method for studying these pathways is Western blotting. nih.gov Cell lines are treated with the compound, and cell lysates are analyzed for the phosphorylation status of key signaling proteins. Phosphorylation often indicates the activation of a kinase. Antibodies specific to the phosphorylated forms of proteins like ERK (p-ERK), JNK (p-JNK), and p38 (p-p38) are used to detect changes in their activation state. A reduction in the level of a phosphorylated kinase in the presence of the compound would suggest an inhibitory effect on that specific signaling pathway. plos.org

Table 3: Illustrative Example of Data from a Western Blot Analysis of MAPK Signaling Note: The following data is hypothetical and serves to illustrate the typical results obtained from such an experiment. It does not represent actual experimental findings for 6-Benzofuransulfonamide, 2,3-dihydro-.

Target Deconvolution and Validation Methodologies for Benzofuran Sulfonamides

Identifying the specific molecular targets with which a compound interacts is a crucial step in drug discovery and development. Target deconvolution aims to move from an observed biological effect (phenotype) to the identification of the direct protein(s) responsible for that effect. scienceopen.com

Chemical Proteomics Approaches for Identifying Molecular Targets

Chemical proteomics has emerged as a powerful platform for the comprehensive identification of drug-protein interactions directly in a complex biological system. nih.gov These approaches typically involve designing and synthesizing a chemical probe based on the structure of the bioactive molecule, such as a benzofuran sulfonamide. stanford.edu This probe is modified with a tag that allows for the subsequent enrichment and identification of its binding partners. nih.gov

One common strategy is activity-based protein profiling (ABPP). stanford.edu The probe is designed to covalently bind to the active site of its target enzyme(s). Another approach involves creating an affinity-based probe by attaching a tag, such as biotin (B1667282), to the parent molecule. scienceopen.com A more subtle method uses 'click chemistry,' where the probe contains a small, bio-orthogonal handle (like an alkyne or azide). After the probe binds to its targets in live cells or cell lysates, a reporter tag (like biotin or a fluorophore) is attached via a copper-catalyzed cycloaddition reaction. nih.gov Following enrichment of the probe-protein complexes (e.g., using streptavidin beads for biotinylated proteins), the bound proteins are identified using high-resolution mass spectrometry. nih.gov

Table 4: Overview of Chemical Proteomics Strategies for Target Identification

Gene Expression Analysis in Cellular Systems

Analyzing global changes in gene expression following treatment with a compound provides an unbiased view of the cellular pathways it perturbs. nih.gov Technologies such as DNA microarrays and RNA-sequencing (RNA-seq) can simultaneously measure the expression levels of thousands of genes in treated versus untreated cells. The resulting pattern of up- and down-regulated genes, known as the gene expression signature, can provide clues about the compound's mechanism of action. nih.gov

For instance, if treatment with a benzofuran sulfonamide leads to the upregulation of genes known to be controlled by a specific transcription factor, it suggests that the compound may be activating that pathway. Furthermore, advanced bioinformatic approaches like "connectivity mapping" can be employed. nih.gov This method compares the gene expression signature of the test compound to a large database of signatures from other small molecules with known targets and mechanisms. A strong correlation between the signature of the benzofuran sulfonamide and that of a known kinase inhibitor, for example, would suggest that the new compound may also target that kinase or a related pathway. nih.gov This approach can rapidly generate hypotheses about a compound's molecular target, which can then be validated through direct biochemical or cellular assays.

Table 5: Illustrative Example of Differentially Expressed Genes and Pathway Analysis Note: The following data is hypothetical and serves to illustrate the typical results obtained from such an experiment. It does not represent actual experimental findings for 6-Benzofuransulfonamide, 2,3-dihydro-.

Table 6: Compound Names Mentioned in the Article

Pre Clinical in Vitro and in Silico Research Findings Pertaining to 6 Benzofuransulfonamide, 2,3 Dihydro

Evaluation in Cell-Based Assays

Phenotypic Screening Approaches in Defined Cellular Systems

No studies detailing the phenotypic screening of 6-Benzofuransulfonamide, 2,3-dihydro- in defined cellular systems were identified. Phenotypic screening is a valuable approach in drug discovery to identify compounds that induce a desired change in cellular phenotype without a preconceived molecular target. However, no such data has been published for this specific sulfonamide derivative.

Apoptosis Induction in Tumor Cell Lines (Mechanistic Pathways)

There is no available scientific literature that investigates the apoptosis-inducing capabilities of 6-Benzofuransulfonamide, 2,3-dihydro- in tumor cell lines. While other sulfonamide-containing compounds have been explored for their pro-apoptotic effects, the specific mechanistic pathways, such as caspase activation or regulation of apoptotic proteins, have not been elucidated for 2,3-dihydro-6-benzofuransulfonamide.

Studies on Cellular Proliferation Modulation (Mechanistic Aspects)

Information regarding the modulation of cellular proliferation by 6-Benzofuransulfonamide, 2,3-dihydro- is not present in the reviewed scientific literature. Although various sulfonamide derivatives have been noted for their anti-proliferative properties, often through mechanisms like cell cycle arrest, no such mechanistic studies have been reported for this compound.

Mechanistic Insights from In Vitro Biological Evaluations

Inhibition of Specific Cellular Processes (e.g., Monocyte Adhesion, Angiogenesis)

There are no published research findings on the ability of 6-Benzofuransulfonamide, 2,3-dihydro- to inhibit specific cellular processes such as monocyte adhesion or angiogenesis. While the anti-angiogenic potential of other benzofuran-containing sulfonamides has been investigated, with some showing inhibition of hypoxia-inducible factor-1 (HIF-1), no such data is available for the 2,3-dihydro variant nih.gov. Similarly, the effect of this compound on monocyte adhesion, a critical step in inflammation, has not been documented.

Modulatory Effects on Enzyme Activities in Cell-Free Systems

No specific data from cell-free enzymatic assays for 6-Benzofuransulfonamide, 2,3-dihydro- could be located. The sulfonamide functional group is known to be a key pharmacophore in the inhibition of various enzymes, most notably carbonic anhydrases researchgate.netnih.govnih.gov. Different benzofuran-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, with some showing potent and selective inhibition of tumor-associated isoforms like hCA IX and XII researchgate.netnih.govnih.gov. However, 2,3-dihydro-6-benzofuransulfonamide has not been specifically mentioned in these studies.

Comparison with Related Sulfonamide Scaffolds and Benzofuran (B130515) Derivatives in Pre-clinical Models

The unique structural amalgamation of a 2,3-dihydrobenzofuran (B1216630) moiety and a sulfonamide group in 6-Benzofuransulfonamide, 2,3-dihydro- positions it as a compound of significant interest in medicinal chemistry. Its preclinical evaluation often involves comparison with related sulfonamide scaffolds and other benzofuran derivatives to understand its structure-activity relationship (SAR) and potential therapeutic advantages.

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The biological activity of sulfonamides is heavily influenced by the nature of the substituent on the sulfonamide nitrogen and the aromatic ring. For instance, antibacterial sulfonamides typically feature a free aromatic amine, whereas non-antibacterial sulfonamides have this amine substituted. The introduction of various heterocyclic rings to the sulfonamide core has led to the development of drugs with diverse pharmacological profiles.

Benzofuran derivatives, on the other hand, are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and selectivity of these compounds. For example, the presence of substituents at the C-2 position of the benzofuran ring has been identified as a key determinant for cytotoxic activity.

In the context of 6-Benzofuransulfonamide, 2,3-dihydro-, its activity is benchmarked against both established sulfonamide drugs and other benzofuran-containing molecules. A study on novel benzofuran-based sulfonamides as selective carbonic anhydrase (CA) inhibitors provides valuable comparative data. researchgate.net Carbonic anhydrases, particularly isoforms IX and XII, are tumor-associated enzymes and represent important targets for cancer therapy.

The study evaluated a series of benzofuran-based sulfonamides for their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). The general structure of these compounds features a benzofuran ring linked to a benzenesulfonamide (B165840) moiety, which is structurally related to 6-Benzofuransulfonamide, 2,3-dihydro-. The key difference lies in the saturation of the furan (B31954) ring, with the studied compounds possessing an unsaturated benzofuran ring.

The in vitro inhibitory activities of these benzofuran sulfonamides against the different CA isoforms are summarized in the table below.

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |

| 4a | 2503 | 571 | 97.5 | 71.8 |

| 4b | 3940 | 1960 | 100 | 149.9 |

| 5a | >10000 | 8740 | 10.0 | 10.1 |

| 5b | 8970 | 3420 | 26.0 | 26.0 |

Data sourced from a study on novel benzofuran-based sulphonamides. researchgate.net

The results indicate that these benzofuran sulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and XII, with inhibition constants (KI) in the nanomolar range. researchgate.net Notably, they exhibit significant selectivity over the cytosolic isoforms hCA I and II. For instance, compound 5a demonstrated a KI of 10.0 nM against hCA IX and 10.1 nM against hCA XII, while its inhibition of hCA I and II was significantly weaker. researchgate.net This selectivity is a desirable trait for potential anticancer agents, as it may reduce off-target effects.

When comparing these findings to the expected profile of 6-Benzofuransulfonamide, 2,3-dihydro-, the saturation of the furan ring is a critical structural modification. The 2,3-dihydrobenzofuran scaffold introduces a more flexible, three-dimensional structure compared to the planar benzofuran ring. This conformational flexibility can influence the binding affinity and selectivity for target enzymes. While direct comparative data for 6-Benzofuransulfonamide, 2,3-dihydro- is not available in this specific study, SAR principles suggest that the altered geometry could lead to a different inhibitory profile. The hydrogenated furan ring may allow for different interactions within the enzyme's active site, potentially enhancing or diminishing its inhibitory potency and selectivity.

Furthermore, the antiproliferative activity of some of the benzofuran sulfonamides was evaluated against a panel of sixty cancer cell lines. researchgate.net The results showed that certain compounds possessed selective and moderate growth inhibitory activity toward specific cancer cell lines. This highlights the potential of the benzofuran sulfonamide scaffold in cancer research.

Future Directions and Emerging Research Avenues for 6 Benzofuransulfonamide, 2,3 Dihydro

Exploration of Novel and Sustainable Synthetic Methodologies for 2,3-Dihydrobenzofuran (B1216630) Sulfonamides

The development of efficient and environmentally friendly synthetic routes to construct 2,3-dihydrobenzofurans is a key area of focus. researchgate.net Recent advancements are moving away from traditional methods towards more sustainable approaches, such as those mediated by visible light or employing photocatalysis. These modern techniques offer milder reaction conditions and reduce reliance on transition-metal catalysts. researchgate.netnih.gov

A notable development is a photo-induced, metal-free strategy for synthesizing sulfonated 2,3-dihydrobenzofuran derivatives. nih.gov This method involves the reaction of 2-allylphenol (B1664045) derivatives with α-iodo sulfones or alkyl iodides in the presence of a base, achieving yields from 29% to 69% in a short duration. nih.gov Another sustainable approach utilizes visible light, specifically blue LED irradiation, to promote the oxyselenocyclization of 2-allylphenols, yielding 2,3-chalcogenil-dihydrobenzofurans under mild conditions. mdpi.comdntb.gov.ua These methodologies highlight a trend towards greener chemistry in the synthesis of this important scaffold, potentially enabling more efficient production of 6-benzofuransulfonamide, 2,3-dihydro- and its analogs.

| Synthetic Method | Key Features | Catalyst/Promoter | Reported Yields |

| Photo-induced Sulfonation | Metal-free, short reaction time (35 min) nih.gov | 1,1,3,3-tetramethylguanidine (TMG) base nih.gov | 29%–69% nih.gov |

| Visible Light-mediated Oxyselenocyclization | Mild conditions, use of blue LEDs mdpi.comdntb.gov.ua | I2/SnCl2 mdpi.comdntb.gov.ua | Good to excellent mdpi.com |

| Brønsted Acid-mediated Cyclization | Activation of phenolic oxygen nih.gov | Polyphosphoric acid (PPA) nih.gov | Not specified |

Advanced Computational Modeling for Deeper Mechanistic Elucidation and Prediction of Novel Activities

Mechanistic computational modeling is an increasingly vital tool for accelerating drug development by providing deep insights into molecular interactions and predicting biological activity. nih.gov For the 2,3-dihydrobenzofuran sulfonamide scaffold, these models can elucidate reaction mechanisms for novel synthetic pathways and predict potential biological targets. By integrating data from various experiments, computational models can create a framework to identify new drug targets and biomarkers. nih.gov

Techniques such as in silico functionalization and molecular docking are being employed to screen large virtual libraries of compounds against specific biological targets. mdpi.com For instance, a multidisciplinary approach that combined computational screening with synthesis and biological evaluation successfully identified new and selective inhibitors for the bromodomain-containing protein 9 (BRD9). mdpi.com Applying these computational strategies to the 6-benzofuransulfonamide, 2,3-dihydro- scaffold could predict its binding affinity to various proteins, thereby identifying novel therapeutic applications and guiding the design of more potent and selective derivatives.

Development of Chemical Probes for Precise Molecular Target Identification and Validation

Chemical probes are potent, selective small molecules essential for dissecting biological processes and validating new drug targets. nih.gov The 2,3-dihydrobenzofuran scaffold has proven to be a valuable core for developing such probes. In one instance, a methoxyphenyl compound was cyclized to create a 2,3-dihydrobenzofuran derivative that showed confirmed affinity for BRD9 and selectively inhibited its chromatin interaction. mdpi.com This demonstrates the utility of the scaffold in creating tools for target validation. mdpi.comnih.gov

Future research could focus on modifying the 6-benzofuransulfonamide, 2,3-dihydro- structure to create highly specific chemical probes. One promising avenue is the incorporation of sulfonyl fluoride (B91410) moieties, which can form covalent bonds with specific amino acid residues, such as histidine, in a target protein. rsc.org The development of sulfonyl fluoride probes has been successful in advancing the discovery of modulators for proteins like cereblon (CRBN). rsc.org Adapting this strategy could lead to the creation of potent and irreversible probes based on the 2,3-dihydrobenzofuran sulfonamide core, enabling precise identification and validation of its molecular targets in complex biological systems.

Investigation of Broader Molecular Interactions and Polypharmacological Aspects of the Scaffold

Polypharmacology, the principle that a single drug can interact with multiple targets, is an emerging paradigm in drug discovery. nih.gov This concept is crucial for understanding both the therapeutic effects and potential side effects of a compound. Investigating the polypharmacological profile of the 6-benzofuransulfonamide, 2,3-dihydro- scaffold can uncover new therapeutic indications and provide a more comprehensive understanding of its mechanism of action. nih.gov

A key strategy for exploring polypharmacology is the diversity-oriented synthesis of compound libraries based on a core scaffold. nih.gov By creating a wide range of derivatives of 2,3-dihydrobenzofuran sulfonamide and screening them against a panel of biological targets, researchers can map the scaffold's interactions across the proteome. For example, studies on related benzofuran-based sulfonamides have shown that they can inhibit multiple isoforms of human carbonic anhydrase (hCA), specifically the tumor-associated hCA IX and XII, with high selectivity over other isoforms. researchgate.net This multi-target activity is a clear example of polypharmacology. A systematic investigation into the broader molecular interactions of the 2,3-dihydro- variant could reveal similar multi-targeting capabilities, opening up new avenues for drug repurposing and the design of next-generation therapeutics for complex diseases. nih.gov

Q & A

Q. Q1. What are the optimized synthetic routes for 6-Benzofuransulfonamide, 2,3-dihydro-, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves coupling 2,3-dihydrobenzofuran-6-amine with a sulfonyl chloride derivative under dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) to form the sulfonamide bond. Key parameters include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize side reactions.

- Temperature : Maintain 0–5°C during sulfonylation to prevent decomposition.

- Workup : Extract unreacted reagents using dichloromethane and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield improvements (~75–85%) are achievable by pre-activating the amine with LiH in DMF before sulfonylation .

Q. Q2. How can structural confirmation of 6-Benzofuransulfonamide derivatives be achieved using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Confirm sulfonamide formation via N–H stretching (3260–3320 cm⁻¹) and S=O symmetric/asymmetric vibrations (1150–1350 cm⁻¹).

- ¹H NMR : Identify dihydrobenzofuran protons as a multiplet (δ 3.0–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.2 ppm).

- EIMS : Look for molecular ion peaks matching the calculated mass (e.g., [M]⁺ at m/z 225 for C₈H₉NO₃S) and fragmentation patterns consistent with sulfonamide cleavage .

Q. Q3. What are the primary challenges in assessing the purity of 6-Benzofuransulfonamide derivatives, and how can they be addressed?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex mixtures. Precondition cartridges with methanol and water (pH 2–3) to retain polar impurities .

- HPLC-MS : Employ reverse-phase C18 columns (mobile phase: methanol/0.1% formic acid) with UV detection at 254 nm. Monitor for byproducts (e.g., unreacted amine or sulfonyl chloride) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of 6-Benzofuransulfonamide derivatives with enhanced bioactivity?

Methodological Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –CF₃) at the para-position of the sulfonamide to enhance lipoxygenase inhibition.

- N-alkylation : Substitute the sulfonamide nitrogen with short-chain alkyl groups (e.g., methyl, ethyl) to improve membrane permeability.

- Bioassay validation : Test derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive) using MIC assays. Correlate activity with logP values to optimize hydrophobicity .

Q. Q5. What analytical strategies resolve discrepancies in spectral data for dihydrobenzofuran derivatives?

Methodological Answer:

- Dynamic NMR : Resolve overlapping aromatic signals by analyzing variable-temperature ¹H NMR (e.g., 25–60°C in DMSO-d₆).

- 2D techniques (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations to confirm dihydrobenzofuran ring geometry.

- Cross-validation : Compare experimental data with NIST reference spectra (e.g., m/z 118.13 for benzofuran standards) to identify contamination or isomerization .

Q. Q6. How do solvent and pH conditions influence the stability of 6-Benzofuransulfonamide during long-term storage?

Methodological Answer:

- Accelerated degradation studies : Store samples in methanol/water (1:1) at 40°C for 4 weeks. Monitor decomposition via LC-MS.

- Optimal conditions : Neutral pH (6–7) and inert atmosphere (N₂) reduce hydrolysis of the sulfonamide group. Avoid DMSO, which promotes oxidation of the dihydrofuran ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.